N-Fmoc-4-bromo-L-tryptophan
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Overview
Description
N-Fmoc-4-bromo-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a bromine atom at the 4-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and various biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with an Fmoc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The Fmoc protection is achieved by reacting the brominated tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-bromo-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Reaction conditions often involve solvents like DMF or dichloromethane and may require catalysts such as palladium complexes.
Deprotection Reactions: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an N-substituted tryptophan derivative.
Deprotection Reactions: The primary product is 4-bromo-L-tryptophan, with the Fmoc group removed.
Scientific Research Applications
N-Fmoc-4-bromo-L-tryptophan has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Bioconjugation: The bromine atom allows for further functionalization, making it useful in bioconjugation techniques.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a probe in studying protein interactions and functions.
Mechanism of Action
The mechanism of action of N-Fmoc-4-bromo-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-tryptophan: Similar structure but without the bromine substitution.
N-Fmoc-5-bromo-L-tryptophan: Bromine substituted at the 5-position instead of the 4-position.
N-Fmoc-4-chloro-L-tryptophan: Chlorine substituted at the 4-position instead of bromine.
Uniqueness
N-Fmoc-4-bromo-L-tryptophan is unique due to the specific position of the bromine atom, which can influence the reactivity and properties of the compound. The 4-position bromination allows for selective functionalization and can impact the biological activity of the resulting peptides .
Properties
IUPAC Name |
(2S)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMZDLOCSOPQHB-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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